molecular formula C20H21N3O2 B123258 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid CAS No. 200116-26-3

5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid

Cat. No.: B123258
CAS No.: 200116-26-3
M. Wt: 335.4 g/mol
InChI Key: UOVOTAJFAYMIHH-UHFFFAOYSA-N
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Description

5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid, also known as this compound, is a derivative of barbituric acid. This compound is characterized by its unique structure, which includes two phenyl groups and an imino group attached to a diazinane ring. It has a molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol .

Scientific Research Applications

5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid typically involves the reaction of barbituric acid derivatives with appropriate reagents. One common method involves the condensation of diethyl malonate with urea and benzaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid: A closely related compound with similar structural features.

    5,5-Dimethyl-2-phenyl-1,3-dioxane: Another barbituric acid derivative with different substituents.

    5,7-Diphenyl-pyrazolo(1,5-a)pyrimidine-2-carboxylic acid: A structurally similar compound with a pyrazolo-pyrimidine core

Uniqueness

This compound is unique due to its specific combination of diethyl and diphenyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,5-diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVOTAJFAYMIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid
Reactant of Route 2
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid
Reactant of Route 3
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid
Reactant of Route 4
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid
Reactant of Route 5
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid
Reactant of Route 6
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid

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